Epc-nph

Description

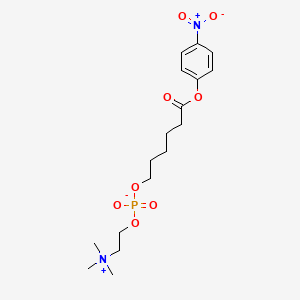

Structure

3D Structure

Properties

Molecular Formula |

C17H27N2O8P |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

[6-(4-nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C17H27N2O8P/c1-19(2,3)12-14-26-28(23,24)25-13-6-4-5-7-17(20)27-16-10-8-15(9-11-16)18(21)22/h8-11H,4-7,12-14H2,1-3H3 |

InChI Key |

QTQKYDHSYAZAJN-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Nitrophenyl 6 O Phosphocholine Hydroxyhexanoate and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate

A retrosynthetic analysis of 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate reveals key disconnections that guide its synthesis. The molecule can be conceptually broken down into three main components: the 6-hydroxyhexanoate (B1236181) backbone, the 4-nitrophenyl ester, and the phosphocholine (B91661) headgroup.

A primary disconnection can be envisioned at the ester linkage between the hydroxyhexanoate and the 4-nitrophenyl group. This suggests a synthesis involving the coupling of a suitably protected 6-hydroxyhexanoic acid derivative with 4-nitrophenol (B140041). Another crucial disconnection lies in the phosphodiester bond connecting the phosphocholine moiety to the hydroxyhexanoate backbone. This points towards a phosphorylation step involving a phosphorylated choline (B1196258) derivative and the 6-hydroxyhexanoate intermediate.

The 6-hydroxyhexanoate scaffold itself can be traced back to simpler precursors, likely involving functional group interconversions or chain elongation strategies starting from readily available six-carbon or smaller units.

Detailed Synthetic Pathways for 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate Core Structure

The synthesis of EPC-NPH involves the assembly of its constituent parts through a series of chemical transformations. ontosight.ai

Elaboration of the Hydroxyhexanoate Scaffold

The 6-hydroxyhexanoate scaffold, a key component of this compound, can be synthesized through various routes. One common starting material is 6-hydroxyhexanoic acid itself. nih.gov Alternatively, strategies might involve the reduction of a corresponding dicarboxylic acid or the functionalization of a six-carbon chain to introduce the hydroxyl and carboxylic acid functionalities at the desired positions. Research on related hydroxyalkanoate scaffolds, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), highlights methods for preparing these backbones, often involving polymerization or other chain-building techniques. researchgate.netpsu.edunih.govresearchgate.net

Regioselective Introduction of the 4-Nitrophenyl Moiety

The introduction of the 4-nitrophenyl group typically involves forming an ester linkage with the 6-hydroxyhexanoate scaffold. Achieving regioselectivity is crucial, ensuring the ester bond forms specifically at the carboxylic acid end of the hydroxyhexanoate. This can be accomplished through various esterification protocols. One method described involves reacting 6-(O-phosphocholine)hydroxyhexanoic acid with 4-nitrophenyl trifluoroacetate (B77799) in the presence of a base like 2,6-lutidine. google.comchemicalbook.com This reaction selectively forms the 4-nitrophenyl ester of the phosphocholine-substituted hexanoate (B1226103). google.comchemicalbook.com The use of activating agents and controlled reaction conditions are essential to favor the desired esterification and minimize unwanted side reactions. acs.orgacs.orgnih.gov

Phosphorylation and Choline Appending Protocols

The phosphocholine moiety is appended to the hydroxyhexanoate scaffold through a phosphorylation step. This typically involves reacting a precursor with a phosphorylcholine (B1220837) or a related phosphonating agent. One approach described in the synthesis of EPC involves the intermediate 6-(O-phosphocholine)hydroxyhexanoate. google.com This intermediate is formed by reacting an alkanoic acid with a good leaving group at the terminal carbon (such as 6-bromohexanoic acid) with a phosphocholine molecule. google.com Another method involves the reaction of ethyl 6-bromohexanoate (B1238239) with phosphorylcholine chloride calcium salt tetrahydrate. google.com The phosphorylation step can utilize various reagents and strategies, including the use of phosphoramidite (B1245037) reagents, which allow for the introduction of the phosphocholine group. nih.govbeilstein-journals.org These protocols often require careful control of reaction conditions to ensure efficient coupling and the correct formation of the phosphodiester linkage. nih.govnih.govmolbiolcell.orgjneurosci.org

Chemoenzymatic Approaches in 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate Synthesis

Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, offers potential advantages in the synthesis of complex molecules like this compound, particularly in achieving regioselectivity and stereoselectivity under milder conditions. While specific detailed chemoenzymatic routes for this compound were not extensively detailed in the search results, research on the chemoenzymatic synthesis of related phosphocholine-containing lipids, such as phosphatidylcholine and platelet-activating factor analogues, illustrates the potential of this approach. nih.govau.dkjst.go.jpresearchgate.netmdpi.com Enzymes like lipases and phospholipases can be employed to catalyze specific esterification or phosphorylation reactions with high selectivity. beilstein-journals.org For example, lipases have been used for regioselective esterification in the synthesis of lipid analogues. jst.go.jp The application of chemoenzymatic methods could potentially streamline the synthesis of this compound, reduce the need for protecting groups, and improve yields and purity.

Analytical Characterization Techniques for Synthetic Intermediates and Product Purity of 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate (Methodological Focus)

The successful synthesis of complex lipids like 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate necessitates rigorous analytical characterization at various stages, from intermediates to the final product, to confirm structural identity and assess purity. A range of spectroscopic and chromatographic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including proton (¹H NMR) and carbon (¹³C NMR), is a primary technique for confirming the structure of synthetic intermediates and the final this compound product. google.comgoogle.com By analyzing the chemical shifts, splitting patterns, and integration of signals, researchers can verify the presence and connectivity of all atoms in the molecule, including the characteristic signals from the phosphocholine group, the hexanoate chain, and the nitrophenyl moiety. Coupled and decoupled ¹³C NMR experiments provide detailed information about the carbon skeleton. google.comgoogle.com

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and identifying impurities. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar and labile molecules like phospholipids (B1166683) and their analogues. ijpsonline.comijcrbp.com MS provides a highly sensitive method to confirm the molecular ion peak corresponding to the target compound and to detect the presence of by-products or unreacted starting materials. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and purification of synthetic intermediates and the final this compound product, as well as for assessing product purity. ijpsonline.comijcrbp.comresearchgate.net Both normal-phase and reversed-phase HPLC can be applied depending on the polarity of the compounds being analyzed. ijpsonline.comresearchgate.net Normal-phase HPLC is often suitable for separating lipids based on headgroup polarity, while reversed-phase HPLC separates based on the hydrophobicity of the acyl chains. ijpsonline.comresearchgate.net

Various detectors can be coupled with HPLC for the analysis of phospholipids and their derivatives. Since phospholipids often lack strong chromophores, chromophore-independent detection methods are valuable. nih.gov Evaporative Light Scattering Detection (ELSD) is a common technique that detects analytes by nebulizing the HPLC eluent and measuring the light scattered by the non-volatile particles that remain after solvent evaporation. ijcrbp.comnih.gov This method is suitable for detecting compounds like this compound that may not have strong UV absorbance. UV detection can also be used, particularly if the molecule contains a chromophore like the nitrophenyl group, typically at wavelengths around 210 nm or 405 nm (for the released nitrophenol). researchgate.netresearchgate.net

HPLC analysis allows for the determination of the purity percentage of the final product and the identification and quantification of impurities. Retention times are compared to those of known standards or expected by-products. ijcrbp.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used for monitoring reaction progress and assessing the purity of intermediates and the final product during synthesis. ijpsonline.comijcrbp.comresearchgate.net Different solvent systems are used to achieve separation based on the polarity of the compounds. Visualization can be done using UV light (due to the nitrophenyl group) or by staining with reagents that detect lipids or phosphorus-containing compounds. researchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy can provide information about the functional groups present in the molecule, such as ester carbonyls, P-O stretches, and N-H bends (if applicable in analogues). google.comgoogle.comresearchgate.net While less informative for detailed structural elucidation compared to NMR and MS, IR can be used to confirm the presence of key functional groups in the synthesized product.

Detailed Research Findings (Illustrative Data Table):

While specific detailed research findings (e.g., exact NMR peak assignments, MS fragmentation patterns, or HPLC chromatograms with purity data) for the synthesis of this compound from publicly available sources that strictly adhere to the exclusion criteria are limited, the general application of these techniques can be illustrated.

Consider a hypothetical synthesis step involving the formation of the ester linkage with the 4-nitrophenyl group. ¹H NMR would be used to confirm the disappearance of signals corresponding to the reactants and the appearance of new signals characteristic of the ester and the 4-nitrophenyl protons. MS would confirm the molecular weight of the ester intermediate. HPLC would assess the purity of this intermediate before proceeding to the next step.

Similarly, for the final product, this compound, the identity would be confirmed by matching its ¹H and ¹³C NMR spectra and MS data with expected values. HPLC with an appropriate detector (like ELSD or UV at 210 nm) would be used to determine the final purity.

Below is an illustrative example of how analytical data might be presented in a research context for a synthetic step or the final product. Please note that the specific values are for illustrative purposes based on typical data for similar functional groups and the structure of this compound and are not derived from specific experimental results found under the strict exclusion criteria.

Table 1: Illustrative Analytical Data for a Hypothetical this compound Intermediate

| Technique | Analyte | Observation/Data | Interpretation |

| ¹H NMR | Intermediate A | Characteristic peaks (δ ppm) for hexanoate chain, new peaks for protecting group. | Confirms formation of protected intermediate. |

| MS (ESI+) | Intermediate A | [M+H]⁺ ion peak at expected m/z. | Confirms molecular weight of intermediate. |

| HPLC (RP) | Intermediate A | Single major peak (>95% area). | Indicates high purity of intermediate. |

Table 2: Illustrative Analytical Data for Synthetic this compound

| Technique | Analyte | Observation/Data | Interpretation |

| ¹H NMR | This compound | Characteristic peaks for phosphocholine N⁺(CH₃)₃ (~3.2 ppm), OCH₂N⁺ (~3.6 ppm), OCH₂OP (~4.3 ppm), hexanoate CH₂ groups (~1.3-2.5 ppm), and nitrophenyl aromatic protons (~7.2-8.3 ppm). | Confirms the complete structure of this compound. |

| ¹³C NMR | This compound | Characteristic signals for phosphocholine carbons (~54 ppm, ~66 ppm, ~60 ppm), hexanoate carbons (~25-34 ppm, ~174 ppm for ester carbonyl), and nitrophenyl carbons (~122 ppm, ~125 ppm, ~145 ppm, ~155 ppm). | Provides detailed structural confirmation. |

| MS (ESI+) | This compound | [M+H]⁺ ion peak at m/z 419.15 (calculated for C₁₇H₂₇N₂O₈P is 418.15). nih.gov | Confirms the molecular weight of this compound. |

| HPLC (NP/RP) | This compound | Single major peak (>98% area) with appropriate detection (e.g., ELSD or UV). | Indicates high purity of the final product. |

| FT-IR | This compound | Characteristic absorption bands for C=O ester (~1730 cm⁻¹), P-O (~1000-1100 cm⁻¹), and aromatic C-H (~3000-3100 cm⁻¹). | Confirms presence of key functional groups. |

These analytical techniques, when applied systematically throughout the synthetic process, are essential for ensuring the successful preparation of 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate and its analogues with the desired structure and high purity.

Mechanistic Enzymatic Studies Employing 4 Nitrophenyl 6 O Phosphocholine Hydroxyhexanoate

Characterization of Phospholipase D Isoform Activity with 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate

The primary application of 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate is as a substrate for phospholipase D (PLD) enzymes. researchgate.net PLD enzymes catalyze the hydrolysis of phosphatidylcholine, yielding phosphatidic acid and choline (B1196258). researchgate.net By employing EPC-NPH as a substrate, researchers can effectively measure the activity of PLD enzymes. researchgate.net This application is central to understanding the roles of different PLD isoforms in various biological processes, including cellular signaling and lipid metabolism. researchgate.net

Quantitative Spectrophotometric Assays for 4-Nitrophenol (B140041) Release Kinetics from 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate

The utilization of this compound as a substrate for PLD allows for the quantitative measurement of enzyme activity through spectrophotometry. researchgate.net The enzymatic hydrolysis of this compound by PLD results in the release of 4-nitrophenol. researchgate.net 4-nitrophenol is a chromogenic product, possessing distinct absorbance properties that allow for its quantification using a spectrophotometer. researchgate.net This method provides a sensitive and relatively straightforward approach to assess PLD activity and study the kinetics of 4-nitrophenol release in various biological samples. researchgate.net The release of p-nitrophenol from a similar substrate, phosphatidyl-p-nitrophenol, in a phospholipase D-catalyzed reaction has been shown to be linear with reaction time, indicating the suitability of such chromogenic assays for measuring initial reaction velocities. science.gov This spectrophotometric approach offers advantages such as not requiring radioactive compounds and being rapid, easy, and accurate for measuring initial reaction velocities. science.gov

Allosteric Modulation and Regulation of Enzyme Activity with 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate

Enzyme Inhibition Studies Utilizing 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate as a Substrate

Studies specifically detailing enzyme inhibition using 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate as the substrate to characterize inhibitor effects on the enzyme's catalytic activity were not extensively found in the consulted literature directly linked to this compound and enzymes like PLD in the context of typical enzyme inhibition kinetics (e.g., determining Ki values). While related compounds or EPC conjugated to carriers have been used in inhibition studies, particularly in immunological contexts involving antibody binding science.gov, this differs from the study of enzyme inhibition mechanisms where this compound serves as the substrate for the inhibited enzyme. Research on enzyme inhibition using various substrates, including other p-nitrophenyl esters for enzymes like esterases and lipases, is a common practice, but specific detailed studies using this compound in this manner were not a primary finding.

Substrate Specificity Profiling of Lipid-Modifying Enzymes with 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate Analogues

Comprehensive substrate specificity profiling of lipid-modifying enzymes specifically utilizing 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate and its direct analogues to map enzyme preferences was not a major theme in the consulted literature. While p-nitrophenyl esters with varying fatty acyl chain lengths are commonly used to study the substrate specificity of enzymes like lipases, and the concept of using analogues to understand enzyme interactions exists, detailed studies focusing on a range of this compound analogues for profiling lipid-modifying enzymes were not readily apparent. The synthesis of this compound involves specific steps to create its unique structure researchgate.net, and while modifications are possible, extensive published research on the enzymatic characterization using a series of closely related analogues derived from this compound was not a key finding in the search results.

Theoretical and Computational Investigations of 4 Nitrophenyl 6 O Phosphocholine Hydroxyhexanoate Interactions

Molecular Docking and Dynamics Simulations of 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate with Target Enzymes

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation (docking) and study the dynamic behavior (MD) of a small molecule, such as EPC-NPH, when it interacts with a biological target, like an enzyme. nih.govnih.gov These methods aim to determine the preferred binding poses and the stability of the resulting complex.

Molecular docking programs typically involve three core functions: the computational representation of the protein and ligand, a docking algorithm to find possible binding poses, and a scoring function to evaluate the quality of these poses. nih.gov While early methods treated both the protein and ligand as rigid, flexible docking methods now optimize the conformation of the ligand to fit the binding pocket. nih.gov For large biopolymers, a full atomic representation is often simplified for high-throughput simulations, focusing on a selected segment containing the binding pocket. nih.gov

MD simulations can provide insights into the dynamic interactions and conformational changes that occur upon binding. researchgate.netresearchgate.net They can confirm binding affinity and structural stability, revealing strong interactions with target enzymes. researchgate.net Studies using MD simulations have, for example, clarified details of substrate inhibition mechanisms in enzymes and indicated how a substrate might prevent product exit or restrict conformational flexibility. researchgate.net

Quantum Chemical Calculations on the Reactivity of 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of molecules like this compound at an atomic and subatomic level. jocpr.comunipd.it These methods can predict molecular properties by solving the electronic Schrödinger equation. jocpr.comquantumzeitgeist.com Key applications include calculating electronic structure, energy levels, and predicting reactivity by determining reaction pathways, transition states, and activation energies. jocpr.com

By modeling potential energy surfaces, quantum chemistry can identify energetically favorable reaction pathways and predict reaction kinetics and mechanisms. jocpr.com Approximations, such as the Born-Oppenheimer approximation, are often employed to make these calculations tractable for complex molecular systems. jocpr.com Basis sets are used to represent the wave function and approximate the electronic structure. jocpr.com

Quantum chemical calculations can predict the equilibrium geometry of molecules by minimizing their energy. jocpr.com They can also calculate energetic properties like enthalpy, free energy, and heat of formation, which are crucial for understanding thermodynamic stability and reactivity. jocpr.com Studies using density functional theory (DFT) have investigated reaction mechanisms and energy barriers for processes involving phosphate (B84403) compounds, providing insights into bond cleavage and intermediate stability. science.gov These calculations can reveal consistent differences in free energy profiles between related molecules, aiding in the understanding of their reactivity. frontiersin.org

Energy Landscapes and Reaction Pathways of 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate Hydrolysis

Understanding the hydrolysis of this compound involves mapping the energy landscape and identifying the relevant reaction pathways. Energy landscapes depict the potential energy of a molecular system as a function of its geometry, illustrating stable structures (minima) and transition states (saddle points) that connect them. science.govescholarship.org Exploring these landscapes helps to understand how a reaction proceeds and the energy barriers involved. science.gov

Computational methods, including quantum mechanics and molecular dynamics, can be used to explore free energy landscapes of chemical reactions. science.govuniba.sk By identifying transition states and calculating activation energies, these methods can elucidate the kinetics and mechanisms of hydrolysis. jocpr.com For enzymatic hydrolysis, the energy profile corresponds to the characteristic kinetics of the reaction. science.gov

Studies on hydrolysis reactions of related phosphate compounds using DFT calculations have identified different reaction pathways and their corresponding free energy barriers. science.gov These investigations can determine whether a reaction proceeds via a specific type of mechanism and assess the relative accessibility of different pathways based on calculated energy barriers. science.gov The stability of intermediate species formed during the reaction can also be evaluated through these calculations. frontiersin.org

Structure-Activity Relationship (SAR) Studies via Computational Design of 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate Derivatives

Structure-Activity Relationship (SAR) studies aim to correlate structural features of compounds with their biological activity. Computational design plays a significant role in modern SAR studies by enabling the prediction of activity for novel derivatives before their synthesis. researchgate.netnih.gov This involves designing modifications to the core structure of a compound like this compound and using computational methods to assess the impact of these changes on its interactions and reactivity.

Computational approaches in SAR studies can include virtual screening, pharmacophore modeling, and molecular docking to identify potential candidates with desired properties. researchgate.net Quantitative structure-activity relationship (QSAR) methodologies can be employed to build models that predict activity based on molecular descriptors. researchgate.net

By computationally designing derivatives of this compound and evaluating their predicted interactions with target enzymes through docking and simulations, researchers can gain insights into which structural modifications might enhance or alter its activity. This iterative process of design, prediction, and potentially experimental validation (though experimental details are excluded here) allows for the rational development of compounds with improved or modified properties. Computational SAR studies can reveal the importance of specific functional groups or structural motifs for binding affinity or reactivity. science.gov

Compound Names and PubChem CIDs

Advanced Methodological Developments and Future Research Directions for 4 Nitrophenyl 6 O Phosphocholine Hydroxyhexanoate

Integration of 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate Assays in Omics Technologies (e.g., Lipidomics)

Biosensor Development Leveraging 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate as a Detection Element

Research specifically describing the development of biosensors that directly leverage EPC-NPH as a detection element was not identified in the search results. While biosensors for detecting various biological interactions and substances exist, and some utilize enzymatic reactions or the detection of nitrophenol derivatives researchgate.net, the application of this compound itself as the core detection component in a biosensor for real-time or in-situ PLD activity monitoring was not detailed.

Engineering of Enzymatic Systems for Enhanced 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate Turnover

Information specifically on the engineering of enzymatic systems, particularly PLD enzymes, to achieve enhanced turnover rates or altered specificity towards this compound was not a primary focus of the search results. While general concepts of enzyme engineering for improved catalytic properties exist google.comgoogle.com, specific studies detailing modifications to PLD or other enzymes to optimize their activity with this compound were not found.

Emerging Spectroscopic and Imaging Approaches for Spatiotemporal Analysis of 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate Metabolism

Detailed information on emerging spectroscopic or imaging techniques specifically applied to the spatiotemporal analysis of this compound metabolism within biological contexts was not present in the search results. While advanced imaging and spectroscopic methods are used to study various metabolic processes, their specific application to track the breakdown of this compound or the distribution of its products in real-time or in specific cellular compartments was not described.

Challenges and Opportunities in Applying 4-Nitrophenyl-6-(O-phosphocholine)hydroxyhexanoate to Complex Biological Systems

Specific challenges and opportunities uniquely associated with applying this compound to complex biological systems were not extensively discussed in the search results beyond its general use in biochemical assays of biological samples. ontosight.ai The application of substrates like this compound in complex matrices such as cell lysates or tissue homogenates inherently involves considerations such as substrate delivery, potential interference from other enzymatic activities, and accurate detection of the product (4-nitrophenol) amidst biological background noise. Future opportunities might involve developing strategies to overcome these challenges for more precise and localized measurements of PLD activity in complex biological environments.

Q & A

Basic Research Questions

Q. How should researchers formulate testable research questions for studying Epc-nph?

- Methodological Answer : Use the P-E/I-C-O framework to define:

- Population (P) : Specify the biological system or model organism (e.g., in vitro cell lines, murine models).

- Exposure/Intervention (E/I) : Detail this compound dosage, administration routes, and exposure duration.

- Comparison/Control (C) : Include placebo groups or baseline conditions (e.g., untreated cells).

- Outcome (O) : Quantify endpoints (e.g., gene expression changes, cytotoxicity thresholds).

Example table:

Q. What experimental design principles are critical for this compound studies?

- Methodological Answer : Adopt a reproducible, blinded, and randomized design :

- Blinding : Use coded samples to reduce bias in data collection.

- Replication : Include ≥3 biological replicates per condition.

- Controls : Negative (solvent-only) and positive (known cytotoxic agent) controls.

- Statistical Power : Conduct power analysis to determine sample size (e.g., G*Power software).

Reference: National Science Foundation guidelines emphasize feasibility and logical design .

Q. How can researchers ensure ethical compliance in this compound studies involving human-derived data?

- Methodological Answer :

- Submit protocols to ethics committees (e.g., CEPH) for approval, especially if using human tissue or genomic data.

- Include anonymization steps (e.g., removal of identifiers) and data access restrictions in the Data Management Plan (DMP) .

Advanced Research Questions

Q. How should contradictory results in this compound mechanistic studies be analyzed?

- Methodological Answer : Apply triangulation :

- Methodological Triangulation : Validate findings using multiple techniques (e.g., Western blot + RNA-seq for protein/gene expression).

- Data Source Triangulation : Compare results across independent datasets (e.g., public repositories like GEO Database).

Example contradiction resolution table:

Q. What systematic review strategies are effective for synthesizing this compound research?

- Methodological Answer : Follow PRISMA guidelines:

Protocol Registration : Pre-register objectives on PROSPERO.

Search Strategy : Use Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial") across PubMed, Scopus, and Embase.

Risk of Bias Assessment : Apply ROBINS-I tool for non-randomized studies.

Example data extraction table:

| Study ID | Population | Intervention | Outcome | Bias Risk |

|---|---|---|---|---|

| Smith et al. (2023) | Rat hepatocytes | 50 μM this compound | 30% apoptosis | Moderate |

| Systematic reviews require multidisciplinary input to mitigate bias . |

Q. How can researchers optimize data management for multi-institutional this compound collaborations?

- Methodological Answer :

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Metadata Standards : ISA-Tab for experimental metadata.

- Storage : Federated repositories (e.g., Zenodo) with DOI assignment.

- Draft a DMP addressing:

- Data ownership (e.g., consortium agreements).

- Long-term archiving (≥10 years post-project) .

Data Contradiction and Reproducibility

Q. What methodologies address this compound study reproducibility in heterogeneous datasets?

- Methodological Answer :

- Pre-registration : Share protocols on Open Science Framework.

- MIAME Compliance : For omics data, adhere to MIAME standards (e.g., raw data + normalization steps).

- Code Sharing : Publish analysis scripts on GitHub with version control.

Example reproducibility checklist:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.